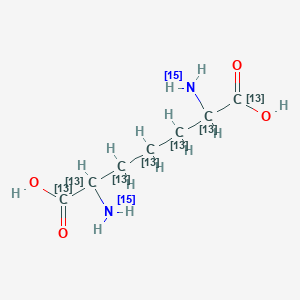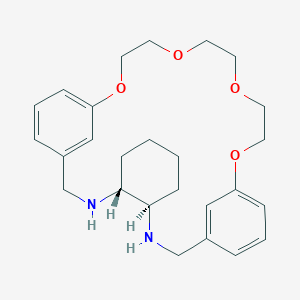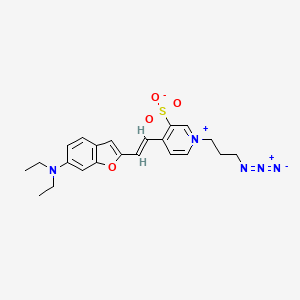
Phytic acid dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phytic acid dipotassium salt, also known as dipotassium phytate, is a water-soluble form of phytic acid. It is a naturally occurring compound found in plant seeds, particularly in cereals and legumes. The compound is known for its strong chelating properties due to its six phosphate groups, which confer a high affinity for binding divalent and trivalent metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phytic acid dipotassium salt can be synthesized through a series of steps involving the extraction of phytic acid from plant sources followed by its neutralization with potassium hydroxide. The general procedure involves:
Extraction: Phytic acid is extracted from plant seeds using an aqueous solution.
Neutralization: The extracted phytic acid is then neutralized with potassium hydroxide to form this compound.
Purification: The resulting solution is purified to remove any impurities, and the product is crystallized.
Industrial Production Methods
Industrial production of this compound typically involves the use of microbial fermentation techniques. The process includes:
Fermentation: Microorganisms are used to ferment plant materials, leading to the production of phytic acid.
Extraction and Neutralization: The phytic acid is extracted and neutralized with potassium hydroxide.
Purification and Drying: The product is purified and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phytic acid dipotassium salt undergoes various chemical reactions, including:
Chelation: It forms strong complexes with metal ions such as calcium, magnesium, and iron.
Hydrolysis: The compound can be hydrolyzed by enzymes called phytases, releasing inorganic phosphate and inositol.
Common Reagents and Conditions
Chelation: Typically involves the presence of metal ions in aqueous solutions.
Hydrolysis: Requires the presence of phytase enzymes and occurs under mild acidic conditions.
Major Products Formed
Chelation: Metal-phytate complexes.
Hydrolysis: Inorganic phosphate and inositol.
Wissenschaftliche Forschungsanwendungen
Phytic acid dipotassium salt has a wide range of applications in scientific research, including:
Chemistry
Chelating Agent: Used to bind metal ions in various chemical processes.
Biology
Medicine
Cancer Research: Studied for its potential anticancer properties due to its ability to inhibit certain enzymes.
Kidney Stone Prevention: Used in research related to the prevention of calcium renal stone formation.
Industry
Wirkmechanismus
Phytic acid dipotassium salt exerts its effects primarily through its strong chelating properties. The compound binds to metal ions, forming stable complexes that can inhibit various biological processes. For example, it inhibits the enzyme β-secretase 1 (BACE1), which is involved in the formation of amyloid plaques in Alzheimer’s disease . The high surface negative charge of the compound also makes it a potent chelator of divalent and trivalent cations in vitro .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phytic Acid Sodium Salt: Similar in structure but uses sodium ions instead of potassium.
Ethylenediaminetetraacetic Acid (EDTA): Another strong chelating agent but with a different chemical structure.
Uniqueness
Phytic acid dipotassium salt is unique due to its natural occurrence and its ability to form strong complexes with a wide range of metal ions. Unlike synthetic chelating agents like EDTA, this compound is derived from natural sources and has additional biological activities such as antioxidant and anticancer properties .
Eigenschaften
Molekularformel |
C6H18KO24P6 |
|---|---|
Molekulargewicht |
699.13 g/mol |
InChI |
InChI=1S/C6H18O24P6.K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24); |
InChI-Schlüssel |
VKNNANFGUSQVHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)




![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)

![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)

